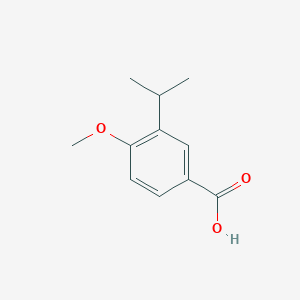
4-Methoxy-3-isopropylbenzoic acid
Descripción general
Descripción
4-Methoxy-3-isopropylbenzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. These are compounds containing a benzene ring attached to a carboxylic acid group. The methoxy and isopropyl groups are substituents on the benzene ring, which can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of compounds related to 4-methoxy-3-isopropylbenzoic acid has been explored in various studies. For instance, the synthesis of 5-substituted 3-hydroxy-4-methoxybenzoic acids, which are structurally similar, has been reported as potential inhibitors of catechol O-methyltransferase . Another study describes the synthesis of terephthaloylbis(3-methoxy-4-oxybenzoic) acid from vanillic acid, which shares the methoxy and carboxylic acid functional groups . Additionally, the synthesis of a compound with a methoxy group in the para position on the benzene ring has been achieved through a Friedel-Crafts reaction .
Molecular Structure Analysis
The molecular structure of 4-methoxy-3-isopropylbenzoic acid would consist of a benzene ring with a methoxy group (-OCH3) at the fourth position and an isopropyl group (-CH(CH3)2) at the third position, along with a carboxylic acid group (-COOH) at the first position. The presence of these substituents can affect the electron density and steric hindrance within the molecule, influencing its chemical behavior.
Chemical Reactions Analysis
The chemical reactivity of methoxybenzoic acid derivatives has been studied in various contexts. For example, the hydrolysis of methoxy groups has been investigated, showing that the position of the methoxy group can significantly affect the rate of hydrolysis . The acylation of amines with acyl chlorides derived from methoxybenzoic acid has also been reported, demonstrating the potential for forming amides . Furthermore, the interaction of methoxybenzoic acid derivatives with enzymes, such as catechol O-methyltransferase and 4-methoxybenzoate monooxygenase, has been studied, revealing insights into their biochemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxy-3-isopropylbenzoic acid can be inferred from related compounds. The presence of the methoxy group can increase the electron density of the aromatic ring, potentially affecting the acid's pKa and solubility . The isopropyl group can introduce steric bulk, which may influence the melting point and boiling point of the compound. The carboxylic acid group is responsible for the compound's acidity and its ability to form dimers and hydrogen bonds, which can affect its melting and boiling points, as well as its solubility in water and organic solvents .
Aplicaciones Científicas De Investigación
Corrosion Inhibition in Steel
- 4-Methoxy-3-isopropylbenzoic acid derivatives, such as thiazole hydrazones, have been investigated for their potential in inhibiting corrosion of mild steel in acidic media. These derivatives demonstrated effective suppression of both anodic and cathodic processes in steel corrosion, indicating their potential use as mixed-type inhibitors in industrial applications (Chaitra et al., 2016).
Controlled Release of Flavor Molecules
- The encapsulation of flavor molecules like vanillic acid, a derivative of 4-methoxy-3-isopropylbenzoic acid, into layered double hydroxide (LDH) has been studied. This method allows for controlled release of these flavor compounds, which can be significant in food technology and preservation (Hong et al., 2008).
Antimicrobial and Anticancer Activity
- Certain derivatives of 4-methoxy-3-isopropylbenzoic acid, like 2-hydroxy-4-methoxy-3,6-dimethylbenzoic acid, have shown significant antimicrobial and anticancer activities. These compounds have demonstrated effectiveness against bacteria and fungi and also exhibited potential in suppressing the growth of cancer cells (Aravind et al., 2014).
Biocatalytic Applications
- The cytochrome P450 enzyme CYP199A4 has been observed to effectively demethylate 4-methoxybenzoic acid, a derivative of 4-methoxy-3-isopropylbenzoic acid, suggesting potential applications in biocatalysis for selective oxidative demethylation or demethenylation of para-substituted benzoic acids (Coleman et al., 2015).
Antioxidant Properties
- Research has shown that certain phenolic derivatives of 4-methoxy-3-isopropylbenzoic acid, such as 3-hydroxy-4-methoxycinnamic acid, exhibit significant antioxidant properties. These derivatives have higher total antioxidant activity and radical scavenging capabilities compared to some widely used antioxidants (Kucukoglu & Nadaroğlu, 2014).
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-methoxy-3-propan-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7(2)9-6-8(11(12)13)4-5-10(9)14-3/h4-7H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDZTSSEWJIYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(propan-2-yl)benzoic acid | |
CAS RN |
33537-78-9 | |
| Record name | 4-methoxy-3-(propan-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B3000565.png)
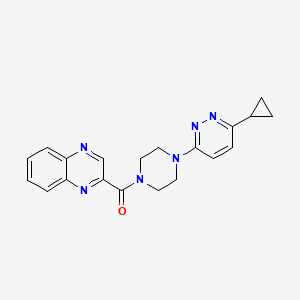
![4-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/no-structure.png)

![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-(2-methylphenyl)methanone](/img/structure/B3000571.png)
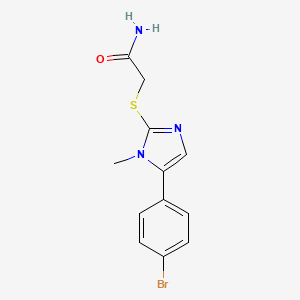
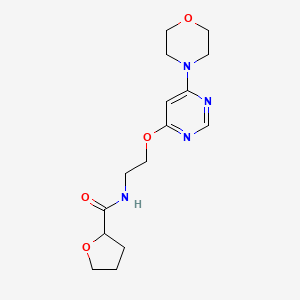
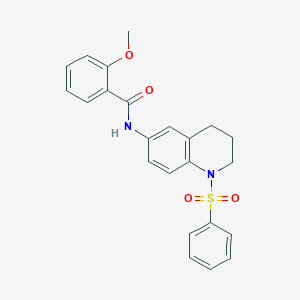
![2-(3-nitrophenyl)-2,3-dihydro-4H-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B3000579.png)
![1,3-Dibenzyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000580.png)
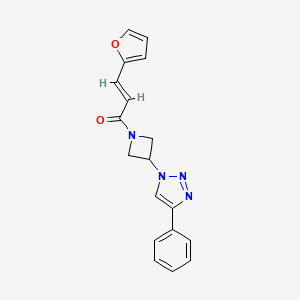
![2-[3-Bromo-5-ethoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B3000584.png)
![6-Cyclopropyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3000586.png)